diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
Description
Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate is a bicyclic heterocyclic compound featuring a fused thienopyridine core. Its structure includes two ethyl ester groups at positions 3 and 6, an amino group at position 2, and partial saturation in the pyridine ring (4,7-dihydro and 5H states). Its molecular formula is C₁₃H₁₈N₂O₄S, with a molecular weight of 298.35 g/mol (calculated). Key characterization methods include ¹H/¹³C NMR, FTIR, and mass spectrometry .
Properties
IUPAC Name |
diethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-3-18-12(16)10-8-5-6-15(13(17)19-4-2)7-9(8)20-11(10)14/h3-7,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVBJHACOKTQHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Adaptation for Thienopyridine Formation
For diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate, the reaction likely starts with a dihydropyridine derivative bearing a ketone group at position 4. For example, ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate reacts with diethyl cyanoacetate and sulfur in the presence of a piperidinium borate catalyst. The mechanism proceeds via:
- Knoevenagel condensation : Formation of an α,β-unsaturated intermediate between the ketone and cyanoacetate.
- Sulfur incorporation : Cyclization with sulfur to generate the thiophene ring.
- Aromatization : Partial dehydrogenation yields the dihydrothienopyridine framework.
Reaction conditions (20 mol% piperidinium borate, 100°C, 20 minutes) achieve 96% yield in model systems. The diethyl ester groups originate from both the cyanoacetate and the pyridine precursor.
Carbon Disulfide-Mediated Cyclization Strategies
Carbon disulfide (CS₂) serves as a sulfur source in cyclization reactions involving pyridine derivatives with activated methylene groups. This approach is detailed in thienopyridine syntheses.
Formation of Dithiocarbamate Intermediates
A pyridine precursor functionalized with two ester groups and an amino group (e.g., diethyl 3-amino-4-methylenepyridine-2,5-dicarboxylate) reacts with CS₂ in the presence of anhydrous sodium carbonate. The sequence involves:
- Dithiocarbamate formation : Attack of the methylene carbon by CS₂, generating a dithiocarbamate intermediate.
- Alkylation : Treatment with iodomethane or ethyl chloroacetate introduces sulfur-linked substituents.
- Cyclization : Intramolecular nucleophilic substitution forms the thiophene ring, yielding the fused system.
Typical conditions (reflux in pyridine for 8 hours) afford yields up to 69% for analogous compounds.
Catalytic Systems for Efficient Cyclization
Recent advances highlight the role of borate-based catalysts in accelerating thienopyridine formation. Piperidinium borate, for instance, enhances reaction rates and yields by acting as a dual acid-base catalyst.
Piperidinium Borate-Catalyzed Synthesis
A representative procedure involves:
- Catalyst preparation : Piperidine and boric acid (1:1 molar ratio) heated at 120°C for 2 hours.
- Reaction setup : Pyridine ketone (1 mmol), diethyl cyanoacetate (1.2 mmol), sulfur (1.5 mmol), and 20 mol% catalyst in ethanol (5 mL) at 100°C for 20 minutes.
- Workup : Neutralization with dilute HCl, filtration, and recrystallization from ethanol.
This method reduces reaction times from hours to minutes while maintaining high yields (90–96%).
Comparative Analysis of Methodologies
Challenges and Optimization Strategies
- Regioselectivity : Ensuring fusion at the [2,3-c] position requires precise control of substituent orientation. Pre-functionalized pyridines with electron-withdrawing groups (esters) direct cyclization to the desired position.
- Hydrogenation Control : Partial saturation of the pyridine ring is achieved using mild reducing agents (e.g., NaBH₄/CuCl₂) post-cyclization.
- Catalyst Recovery : Piperidinium borate can be recycled three times without significant loss in activity.
Chemical Reactions Analysis
Acylation with Chloroacetyl Chloride
The amino group undergoes nucleophilic acylation to form an intermediate for further derivatization:
| Parameter | Details |
|---|---|
| Reagent | Chloroacetyl chloride |
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine |
| Temperature | 0–5°C (ice bath) |
| Product | Diethyl 2-(chloroacetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate |
This intermediate serves as a precursor for secondary amine substitutions .
Nucleophilic Displacement with Amines
The chloroacetamido intermediate reacts with heterocyclic amines to form derivatives with enhanced bioactivity:
These reactions proceed via SN2 mechanisms , with yields influenced by steric and electronic effects of the amines .
Ester Hydrolysis
The ethyl ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions:
Acidic Hydrolysis :
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Reagent: HCl (conc.)
-
Solvent: Ethanol/water (1:1)
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Temperature: Reflux
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Product: 2-Amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylic acid
Basic Hydrolysis :
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Reagent: NaOH (aq.)
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Solvent: Methanol/water
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Temperature: 60°C
Hydrolysis is critical for modifying solubility and enabling salt formation.
Stability and Reactivity Considerations
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pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions.
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Thermal Stability : Stable up to 150°C; decomposition observed at higher temperatures.
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Light Sensitivity : Requires storage in amber vials to prevent photodegradation.
This compound’s versatility in nucleophilic substitutions and acylations positions it as a cornerstone for developing novel therapeutics. Future research should explore its utility in synthesizing protease inhibitors and kinase-targeted agents.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate as an anticancer agent. In vitro evaluations have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
- Case Studies :
- A study reported that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range .
- Another investigation found that modifications to the amino group enhanced selectivity towards cancerous cells while minimizing effects on normal cells.
Structure-Activity Relationship (SAR)
The structure of this compound allows for various substitutions that can significantly alter its biological activity.
| Substituent | Effect on Activity |
|---|---|
| Methyl on amino group | Increased potency against specific cancer types |
| Aromatic rings | Enhanced selectivity and reduced side effects |
Other Biological Activities
Beyond its anticancer properties, this compound has shown promise in other therapeutic areas:
- Antimicrobial Activity : Preliminary evaluations suggest that this compound may exhibit antibacterial properties against certain Gram-positive bacteria.
- Neuroprotective Effects : Some derivatives have been studied for their potential neuroprotective effects in models of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Analogs with Ester Group Variations
Modifications to the ester groups significantly alter physicochemical properties and reactivity. Examples include:
Key Observations :
- Methyl esters (e.g., 3f) reduce molecular weight and may improve solubility in polar solvents compared to ethyl analogs .
Substituted Amino Derivatives
Functionalization of the amino group introduces diverse bioactivity:
Key Observations :
- Electron-withdrawing groups (e.g., 4-chlorophenoxy) may enhance binding to biological targets via hydrophobic interactions .
- Aryl substituents (e.g., 3,4,5-trimethoxyphenyl) correlate with antitubulin activity, likely due to mimicry of colchicine-binding motifs .
Schiff Base and Coordination Complex Derivatives
Schiff base formation at the amino group enables metal coordination and catalytic applications:
Key Observations :
- Schiff base derivatives exhibit planar geometries suitable for metal coordination, as confirmed by X-ray crystallography .
- Hydroxy and methoxy groups on the benzylidene moiety enhance chelation stability and redox activity .
Acetylated and Alkylated Derivatives
Alkylation or acetylation modulates electronic properties and pharmacokinetics:
Key Observations :
- Lipophilic substituents (e.g., tert-butyl) improve blood-brain barrier permeability in drug design .
Biological Activity
Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (CAS Number: 24264-33-3) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including antiproliferative effects against various cancer cell lines, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₈N₂O₄S
- Molecular Weight : 270.35 g/mol
- CAS Number : 24264-33-3
Antiproliferative Activity
Recent studies have demonstrated the compound's significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for this compound and related compounds:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | HeLa | 1.9 | |
| This compound | L1210 | 2.8 | |
| This compound | CEM | 2.3 | |
| Control (Doxorubicin) | HeLa | <0.1 |
The biological activity of this compound has been linked to its interaction with tubulin. Molecular docking studies suggest that this compound binds to the colchicine site on tubulin, inhibiting its polymerization and thus disrupting the mitotic spindle formation during cell division. This effect leads to apoptosis in cancer cells while sparing normal cells at higher concentrations (IC50 > 20 μM) .
Case Studies
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Study on Cancer Cell Lines :
A study evaluated the antiproliferative effects of diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine derivatives on various cancer cell lines including HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-cell leukemia). The results indicated significant selective toxicity towards cancer cells with minimal effects on normal human peripheral blood mononuclear cells (PBMCs) ."The compounds exhibited selective killing properties against cancer cells while showing low cytotoxicity towards normal cells" .
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Induction of Apoptosis :
Further investigations revealed that treatment with diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine resulted in increased apoptosis in K562 cells (chronic myeloid leukemia). The percentage of apoptotic cells increased significantly at concentrations corresponding to their IC50 values .- At IC50 (1.00 μM), approximately 46% of K562 cells underwent apoptosis.
- The mechanism involved activation of caspases and disruption of mitochondrial membrane potential.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate, and how are reaction conditions controlled to maximize yield?
- Methodological Answer : The synthesis typically involves a multi-step approach, starting with a thieno[2,3-c]pyridine core. Key steps include:
- Cyclocondensation : Reaction of ethyl cyanoacetate, sulfur, and N-Boc-4-piperidone in ethanol with morpholine as a catalyst under reflux (3–6 hours, ~65–71% yield) .
- Purification : Flash chromatography with ethyl acetate/petroleum ether (2:8 v/v) to isolate intermediates and final products .
- Condition Optimization : Temperature control (reflux vs. room temperature), solvent selection (ethanol for solubility), and stoichiometric ratios (e.g., sulfur in excess) are critical for minimizing side reactions .
- Table 1 : Synthesis Parameters and Yields
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | EtOH, morpholine, reflux | 66% | |
| Bromination | Acetic acid, 38–45°C | Variable |
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify key functional groups (e.g., Boc-protected amines, ester carbonyls). For example, tert-butyl protons appear as singlets at δ ~1.55 ppm, and ethoxy groups show quartets at δ ~4.16 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M]+ = 390.3 for brominated derivatives) .
- HPLC : Purity assessment (>97%) via reverse-phase chromatography with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data when characterizing derivatives of this compound?
- Methodological Answer : Contradictions in NMR signals (e.g., unexpected splitting or shifts) may arise from dynamic processes (e.g., rotamers) or impurities. Strategies include:
- Variable Temperature NMR : Resolve overlapping peaks by altering temperature (e.g., 25°C to −20°C) to slow conformational exchange .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as done for Schiff base derivatives .
- 2D NMR (COSY, HSQC) : Correlate proton and carbon signals to confirm connectivity .
Q. What structural modifications enhance the bioactivity of this compound, and how are they evaluated?
- Methodological Answer :
- Schiff Base Formation : Condensation with aromatic aldehydes (e.g., 2-hydroxybenzaldehyde) introduces imine linkages, improving antioxidant activity (DPPH assay) .
- Sulfonamide Functionalization : Adding 4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido groups enhances target specificity, evaluated via in vitro assays (e.g., enzyme inhibition) .
- Bioactivity Testing :
- Antioxidant Assays : DPPH radical scavenging (IC₅₀ values) .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ < 10 µM for thienopyridine derivatives) .
Q. What computational methods support the analysis of this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Predict binding modes to receptors (e.g., adenosine A1 receptors) using software like AutoDock Vina. Focus on hydrogen bonding with the thienopyridine core .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS/AMBER) .
- QSAR Models : Correlate substituent electronegativity (e.g., fluorine in difluorobenzamido derivatives) with activity .
Methodological Challenges and Solutions
Q. How can researchers optimize reaction conditions to avoid byproducts during Boc deprotection?
- Methodological Answer :
- Acid Selection : Use TFA in dichloromethane (0°C to RT) for controlled deprotection, minimizing ester hydrolysis .
- Monitoring : Track reaction progress via TLC (Rf shift) or in situ IR (disappearance of Boc carbonyl at ~1680 cm⁻¹) .
Q. What strategies improve the solubility of hydrophobic derivatives for biological testing?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or glycoside groups to enhance aqueous solubility .
- Nanoformulation : Use liposomal encapsulation or PEGylation to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
